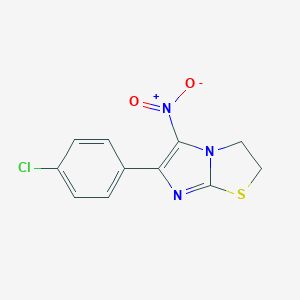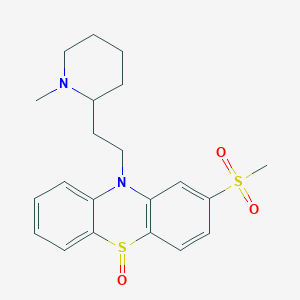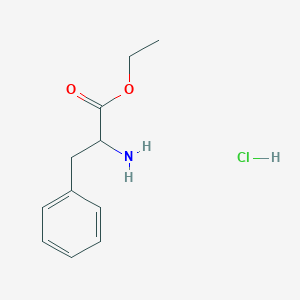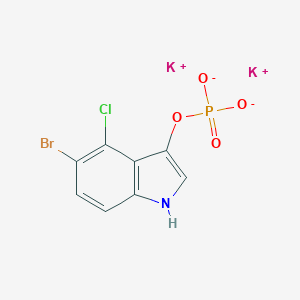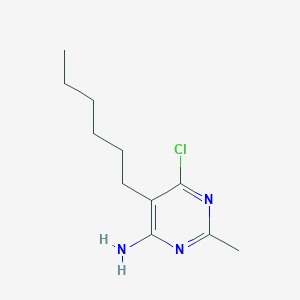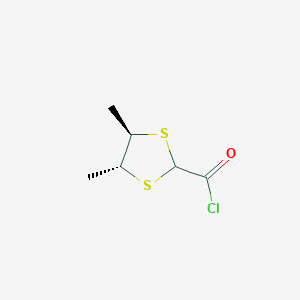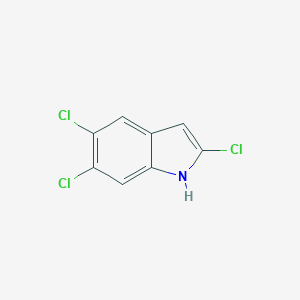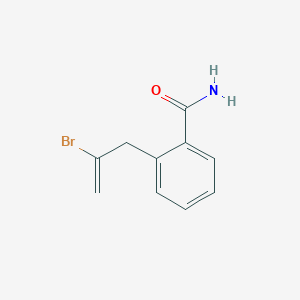
Benzamide, N-(2-bromoallyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-bromoallyl)- is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of benzamide, N-(2-bromoallyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
Benzamide, N-(2-bromoallyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of various cellular processes. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to possess antimicrobial and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N-(2-bromoallyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. However, it also has some limitations. The compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of benzamide, N-(2-bromoallyl)-. One potential direction is to further investigate its potential use as a DNA intercalator and fluorescent probe for the detection of proteins. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for its use in cancer therapy. Finally, more studies are needed to investigate its potential applications in other fields, such as antimicrobial and anti-inflammatory therapy.
Conclusion:
In conclusion, benzamide, N-(2-bromoallyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple and efficient, making it a popular choice for researchers. It has been extensively studied for its potential applications in various scientific fields, including antimicrobial, anticancer, and anti-inflammatory therapy. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of benzamide, N-(2-bromoallyl)-, including further investigation of its potential use as a DNA intercalator and fluorescent probe for the detection of proteins, and more research to fully understand its mechanism of action and identify potential targets for its use in cancer therapy.
Synthesemethoden
The synthesis of benzamide, N-(2-bromoallyl)- involves the reaction of benzamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-bromoallyl)- has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a DNA intercalator and as a fluorescent probe for the detection of proteins.
Eigenschaften
CAS-Nummer |
102586-01-6 |
|---|---|
Produktname |
Benzamide, N-(2-bromoallyl)- |
Molekularformel |
C10H10BrNO |
Molekulargewicht |
240.1 g/mol |
IUPAC-Name |
2-(2-bromoprop-2-enyl)benzamide |
InChI |
InChI=1S/C10H10BrNO/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H2,12,13) |
InChI-Schlüssel |
VLOWQIPKJXJTJQ-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Kanonische SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Andere CAS-Nummern |
102586-01-6 |
Synonyme |
N-(2-Bromo-2-propenyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



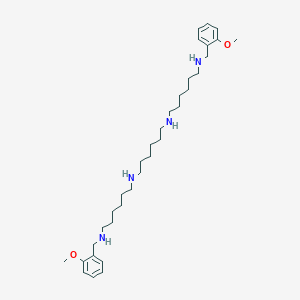

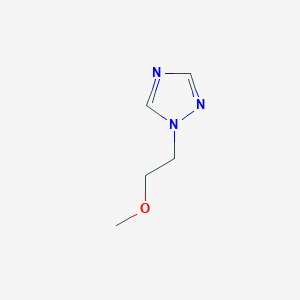
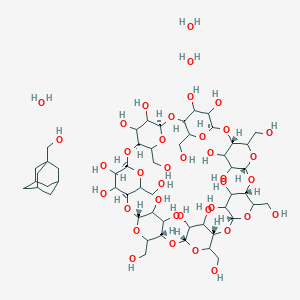
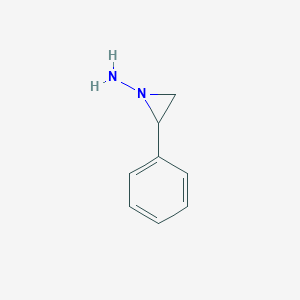
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
